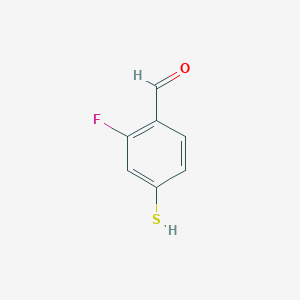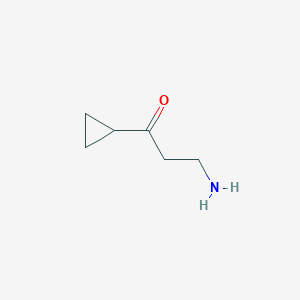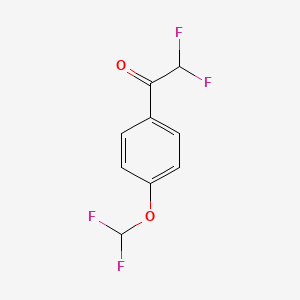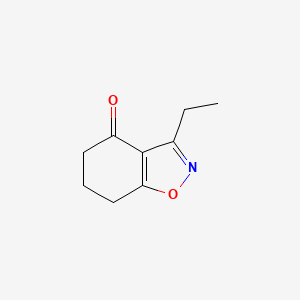![molecular formula C7H8F3NS B13188173 (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a thienyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Ethylamine Moiety: The final step involves the coupling of the ethylamine group to the thienyl ring, which can be achieved through reductive amination or other amine coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity, particularly in the trifluoromethylation step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thienyl ring, potentially yielding partially or fully reduced products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thienyl derivatives.
Substitution Products: N-substituted ethylamine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology:
Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine:
Drug Development: Explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its trifluoromethyl group which can enhance metabolic stability and bioavailability.
Industry:
Materials Science: Incorporated into the design of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
(1S)-1-[5-(Trifluoromethyl)(2-thienyl)]ethylamine: Similar structure but with the trifluoromethyl group at a different position on the thienyl ring.
(1S)-1-[4-(Trifluoromethyl)(3-thienyl)]ethylamine: Another positional isomer with the trifluoromethyl group on the fourth position of the thienyl ring.
Uniqueness:
Structural Features: The specific positioning of the trifluoromethyl group in (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine can influence its reactivity and interaction with biological targets.
Reactivity: The compound’s unique structure may confer distinct reactivity patterns compared to its isomers, making it valuable for specific synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
Molecular Formula |
C7H8F3NS |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(1S)-1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine |
InChI |
InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1 |
InChI Key |
UFKOXNNWMJOSQP-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CSC(=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=CSC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)



![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
